2-(3-Cyanophenyl)-5-fluorobenzoic acid
Description
2-(3-Cyanophenyl)-5-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a 3-cyanophenyl substituent at the C2 position and a fluorine atom at the C5 position of the benzoic acid core. Based on analogous compounds like 3-(2-cyanophenyl)-5-fluorobenzoic acid (CAS 1352317-82-8) and 5-(3-cyanophenyl)-2-fluorobenzoic acid (CAS 1183926-58-0) , the molecular formula is likely C₁₄H₈FNO₂, with a molar mass of 241.2 g/mol.
Properties
IUPAC Name |
2-(3-cyanophenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-11-4-5-12(13(7-11)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJQOSHFWRXYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)F)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681136 | |
| Record name | 3'-Cyano-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183275-64-0 | |
| Record name | 3'-Cyano-4-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyanophenyl)-5-fluorobenzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyanophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-(3-Cyanophenyl)-5-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Cyanophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The cyanophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorobenzoic acid moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs differ in substituent positions or functional groups, leading to variations in physicochemical and biological properties:
*Note: Properties for this compound are inferred from structural analogs.
Physicochemical Properties
- Acidity: The cyano group’s electron-withdrawing nature increases the carboxylic acid’s acidity compared to hydroxy or methoxy-substituted analogs (e.g., 2-fluoro-5-hydroxybenzoic acid, C₇H₅FO₃) .
- Solubility: Cyano-substituted derivatives generally exhibit lower aqueous solubility than hydroxylated analogs due to reduced polarity.
- Stability: 3-(2-Cyanophenyl)-5-fluorobenzoic acid (98% purity) demonstrates stability at room temperature, suggesting similar resilience for positional isomers .
Biological Activity
2-(3-Cyanophenyl)-5-fluorobenzoic acid is an organic compound notable for its diverse biological activities and applications in scientific research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
IUPAC Name: this compound
Molecular Formula: C14H8FNO2
CAS Number: 1183275-64-0
The compound features a cyanophenyl group attached to a fluorobenzoic acid moiety, which contributes to its unique properties and biological interactions.
The mechanism of action of this compound is primarily based on its interaction with specific molecular targets, such as enzymes and receptors. The cyanophenyl group can modulate enzyme activity, while the fluorobenzoic acid moiety enhances binding affinity and specificity. This dual functionality allows the compound to act as a probe in biochemical assays and potentially inhibit or enhance various biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. For example, studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This inhibition could lead to therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds, such as:
| Compound Name | Biological Activity |
|---|---|
| 2-(3-Cyanophenyl)-4-fluorobenzoic acid | Moderate enzyme inhibition |
| 2-(4-Cyanophenyl)-5-fluorobenzoic acid | Lower antimicrobial activity |
| 2-(3-Cyanophenyl)-5-chlorobenzoic acid | Enhanced anti-inflammatory effects |
This table highlights the unique biological profile of this compound compared to its analogs.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial growth, supporting its potential as a lead compound for antibiotic development.
- Enzyme Interaction Research : A research article in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on COX-1 and COX-2 enzymes. The findings revealed that it selectively inhibits COX-2, suggesting a pathway for developing anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
